molecular formula C22H21N3O2 B10994463 2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B10994463
M. Wt: 359.4 g/mol
InChI Key: CQVUHAMAXAZVMY-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features both indole and tetrahydropyridoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as an indole derivative, the indole ring is constructed through cyclization reactions.

    Formation of the Tetrahydropyridoindole Moiety: This involves the cyclization of a precursor containing the necessary functional groups to form the tetrahydropyridoindole structure.

    Coupling Reaction: The final step involves coupling the indole and tetrahydropyridoindole moieties through a condensation reaction, often facilitated by a catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different substituents onto the indole or tetrahydropyridoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Lacks the methoxy group, which may affect its biological activity.

    2-(1H-indol-3-yl)-1-(8-methoxy-1,2,3,4-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Different hydrogenation state of the pyridoindole ring.

Uniqueness

The presence of both the indole and methoxy-substituted tetrahydropyridoindole moieties in 2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone makes it unique. This structural combination may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H21N3O2/c1-27-15-6-7-20-17(11-15)18-13-25(9-8-21(18)24-20)22(26)10-14-12-23-19-5-3-2-4-16(14)19/h2-7,11-12,23-24H,8-10,13H2,1H3

InChI Key

CQVUHAMAXAZVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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